![molecular formula C24H22N4O5 B7715247 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline](/img/structure/B7715247.png)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methoxyphenyl groups and a nitroaniline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline typically involves multiple steps. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
-
Step 1: Formation of Hydrazide
- React 4-methoxybenzoic acid with hydrazine hydrate to form 4-methoxybenzohydrazide.
- Reaction conditions: Reflux in ethanol.
-
Step 2: Cyclization to Oxadiazole
- Cyclize the hydrazide with an appropriate carboxylic acid derivative (e.g., ethyl chloroformate) to form the oxadiazole ring.
- Reaction conditions: Use of dehydrating agents like phosphorus oxychloride.
-
Step 3: Coupling with Nitroaniline
- Couple the oxadiazole intermediate with N-methyl-2-nitroaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the nitroaniline moiety suggests potential interactions with nitroreductases, leading to the formation of reactive intermediates that can exert cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-chlorophenyl)methyl]-N-methyl-2-nitroaniline
- **4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-methylphenyl)methyl]-N-methyl-2-nitroaniline
Uniqueness
The unique combination of methoxyphenyl groups and the nitroaniline moiety in 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced solubility, stability, and specific interactions with biological targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-27(15-16-4-9-19(31-2)10-5-16)21-13-8-18(14-22(21)28(29)30)24-25-23(26-33-24)17-6-11-20(32-3)12-7-17/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENDUTUHFQXMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B7715174.png)
![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B7715187.png)
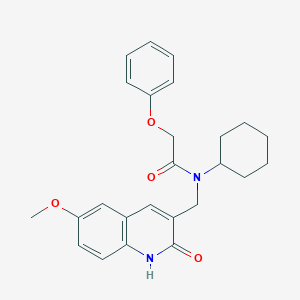
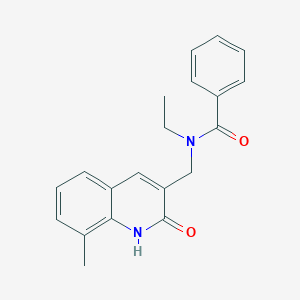
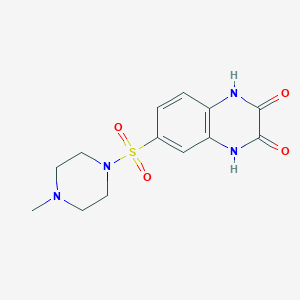
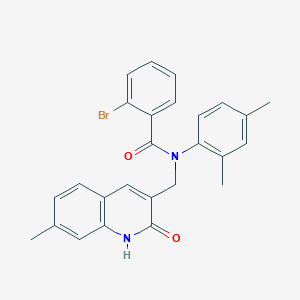
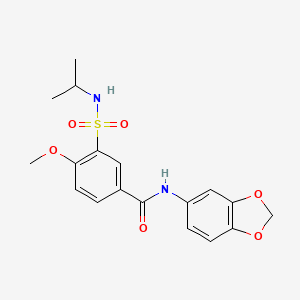
![N-(4-methoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7715221.png)
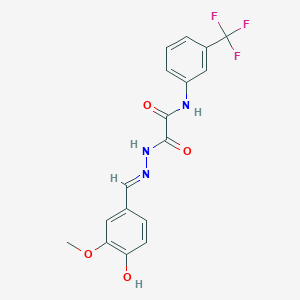
![2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7715234.png)
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
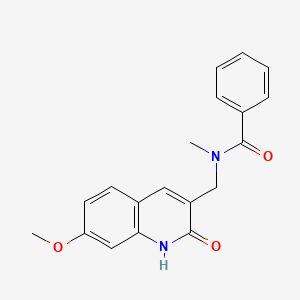
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
